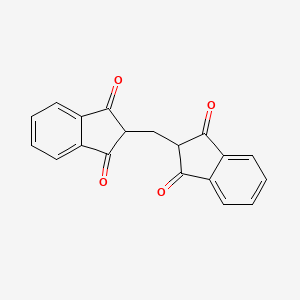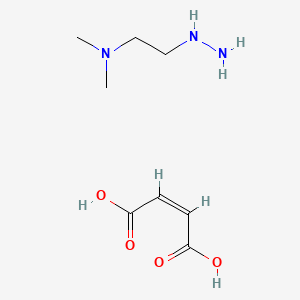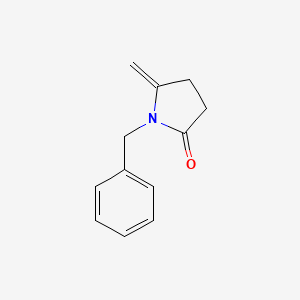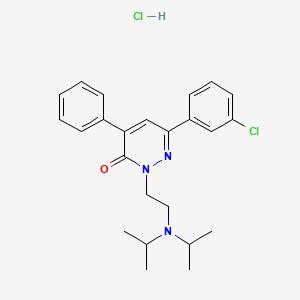
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with m-chlorophenyl, diisopropylaminoethyl, and phenyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Substitution Reactions: The introduction of the m-chlorophenyl, diisopropylaminoethyl, and phenyl groups is achieved through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure selectivity and yield.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. This includes using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(dimethylamino)ethyl)-4-phenyl-, hydrochloride
- 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diethylamino)ethyl)-4-phenyl-, hydrochloride
Uniqueness
3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-(diisopropylamino)ethyl)-4-phenyl-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. The diisopropylaminoethyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
23419-44-5 |
|---|---|
Fórmula molecular |
C24H29Cl2N3O |
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
6-(3-chlorophenyl)-2-[2-[di(propan-2-yl)amino]ethyl]-4-phenylpyridazin-3-one;hydrochloride |
InChI |
InChI=1S/C24H28ClN3O.ClH/c1-17(2)27(18(3)4)13-14-28-24(29)22(19-9-6-5-7-10-19)16-23(26-28)20-11-8-12-21(25)15-20;/h5-12,15-18H,13-14H2,1-4H3;1H |
Clave InChI |
WIVWKTMZHAWXIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCN1C(=O)C(=CC(=N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3)C(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




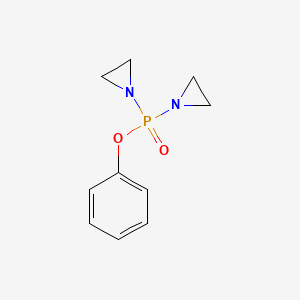

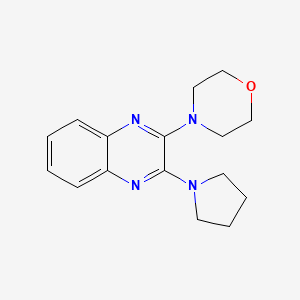





![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)
